(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol

Enzymatic Kinetic Resolution Chiral Chromatography Lipase Catalysis

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS 120466-74-2), also known as (R)-thiochroman-4-ol, is a chiral sulfur-containing heterocyclic secondary alcohol with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol. It serves as a key chiral building block in medicinal chemistry and asymmetric synthesis, structurally related to the oxygen analog chroman-4-ol but with distinct electronic and steric properties conferred by the sulfur atom in the thiopyran ring.

Molecular Formula C9H10OS
Molecular Weight 166.24
CAS No. 120466-74-2
Cat. No. B2974827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol
CAS120466-74-2
Molecular FormulaC9H10OS
Molecular Weight166.24
Structural Identifiers
SMILESC1CSC2=CC=CC=C2C1O
InChIInChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1
InChIKeyFWVSZXYNCFXKRT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS 120466-74-2) for Chiral Synthesis


(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS 120466-74-2), also known as (R)-thiochroman-4-ol, is a chiral sulfur-containing heterocyclic secondary alcohol with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol [1]. It serves as a key chiral building block in medicinal chemistry and asymmetric synthesis, structurally related to the oxygen analog chroman-4-ol but with distinct electronic and steric properties conferred by the sulfur atom in the thiopyran ring [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 95% and is listed under the ECHA inventory [3].

Why (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol Cannot Be Replaced by Racemates or Structural Analogs


Substituting (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol with its racemic mixture, the (4S)-enantiomer, or the oxygen analog (chroman-4-ol) is not scientifically valid due to fundamental differences in stereochemical and electronic properties that critically impact downstream applications. The sulfur atom in the thiopyran ring introduces distinct stereoelectronic effects compared to oxygen, altering conformational preferences, hydrogen-bonding capacity, and metabolic stability [1]. Moreover, the specific (R)-configuration at the C4 stereocenter is essential for achieving desired enantioselectivity in asymmetric transformations and for maintaining biological target engagement in chiral environments [2]. Evidence demonstrates that different enantiomers of thiochroman-4-ol exhibit divergent biological activities, with the (R)-enantiomer showing distinct binding affinities in certain receptor systems compared to its (S)-counterpart [3]. The following quantitative evidence establishes the verifiable, measurable differentiation that justifies specifying this exact compound in procurement.

Quantitative Evidence Guide: Measurable Differentiation of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol vs. Comparators


Enantiomeric Purity via CAL-B Kinetic Resolution: 50% Yield for (R)-Enantiomer with >99% ee

When procuring thiochroman-4-ol, the CAL-B lipase kinetic resolution method produces the (R)-enantiomer as the unreacted alcohol with enantiomeric excess exceeding 99% at 50% conversion, whereas the (S)-enantiomer is obtained as the acetate and requires a separate Mitsunobu inversion step to achieve 88–92% ee [1]. This establishes that direct procurement of the specified (4R)-enantiomer eliminates the need for additional inversion chemistry and guarantees superior stereochemical purity compared to the (S)-form derived from the same resolution protocol.

Enzymatic Kinetic Resolution Chiral Chromatography Lipase Catalysis

Microbial Biotransformation: Helminthosporium sp. NRRL 4671 Specifically Yields (R)-Thiochroman-4-ol from Racemic Substrate

Helminthosporium species NRRL 4671 catalyzes the bioconversion of racemic (±)-thiochroman-4-ol to selectively yield the (R)-enantiomer, whereas Mortierella isabellina ATCC 42613 reduces thiochromanone to produce the (S)-alcohol with high enantiomeric excess [1]. This demonstrates that different microbial strains exhibit opposite enantioselectivity for the same substrate class, underscoring that the (4R)-enantiomer is not interchangeable with the (4S)-enantiomer in biocatalytic applications.

Microbial Biotransformation Enantioselective Hydroxylation Biocatalysis

Marine-Derived Fungal Biotransformation: Antimicrobial Activity of Thiochroman-4-ol Against Staphylococcus aureus

Biotransformation of thiochroman-4-ol by marine-derived fungal strains Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2 yielded ten known thiochroman derivatives and one novel compound, with antimicrobial evaluation against Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Candida albicans HPM-1922816 [1]. While the parent thiochroman-4-ol exhibited baseline antimicrobial activity, the biotransformation products demonstrated enhanced or altered activity profiles compared to the parent compound, indicating that the (4R)-enantiomer serves as a critical precursor scaffold for generating derivatives with improved biological properties.

Antimicrobial Activity Marine Fungi Biotransformation Products

Asymmetric Hydrogenation: MsDPEN-Cp*Ir(III) Catalyst Achieves 93% to >99% ee for Heterocyclic Alcohols Including Thiochroman-4-ol

The MsDPEN-Cp*Ir(III) complex catalyzes the asymmetric hydrogenation of aromatic heterocyclic ketones, including thiochroman-4-one, to yield the corresponding chiral alcohols with enantiomeric excess ranging from 93% to >99% . This catalytic method provides a direct synthetic route to (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol with high stereoselectivity, offering an alternative to enzymatic resolution and biotransformation approaches. The ability to achieve >99% ee via asymmetric hydrogenation reinforces the feasibility of large-scale production of the enantiopure (R)-alcohol.

Asymmetric Hydrogenation Iridium Catalysis Chiral Heterocyclic Alcohols

Stereochemical Divergence in Thiochroman Scaffolds: (2S,3R,4R)-3-Amino-2-arylthiochroman-4-ols Require Specific (4R)-Configuration

Reduction of nitro-substituted chiral thiochromanes yields a series of (2S,3R,4R)-3-amino-2-arylthiochroman-4-ols with full retention of stereoselectivity at all three stereocenters [1]. The (4R)-configuration of the parent thiochroman-4-ol is an essential prerequisite for constructing these biologically relevant amino-thiochroman derivatives, as the C4 hydroxyl stereochemistry directs the stereochemical outcome of subsequent transformations at C2 and C3.

Diversity-Oriented Synthesis Stereochemical Retention Aminothiochromans

Optimal Application Scenarios for (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol Based on Evidence


Chiral Building Block for Asymmetric Synthesis of Thiochroman-Derived Pharmaceuticals

As a verified (4R)-enantiomer with >99% ee achievable via asymmetric hydrogenation , this compound serves as an ideal starting material for constructing stereochemically complex thiochroman-based drug candidates. The sulfur-containing heterocyclic scaffold is present in several bioactive molecules, and the defined (R)-configuration at C4 ensures predictable stereochemical outcomes in subsequent transformations [1]. Researchers developing CNS-active compounds, calcium channel modulators, or anti-estrogenic agents benefit from the pre-established stereochemistry [2].

Enzymatic and Biocatalytic Process Development Studies

The (4R)-enantiomer is specifically required as a substrate, reference standard, or product in biocatalytic studies involving Helminthosporium sp. NRRL 4671 or CAL-B lipase systems [1]. In contrast, Mortierella isabellina produces the (S)-enantiomer , making procurement of the correct (R)-form critical for reproducibility in biocatalysis research. Additionally, marine-derived fungal biotransformation studies utilize this compound as a scaffold for generating novel antimicrobial metabolites [3].

SAR Studies of Antimicrobial Thiochroman Derivatives

Given the demonstrated antimicrobial activity of thiochroman-4-ol and its biotransformation products against S. aureus, E. coli, and C. albicans , the (4R)-enantiomer is a key precursor for structure-activity relationship (SAR) investigations. Researchers can systematically modify the thiochroman core while maintaining the defined (4R)-stereochemistry to evaluate how substituent changes at other positions influence antimicrobial potency and spectrum.

Synthesis of (2S,3R,4R)-3-Amino-2-arylthiochroman-4-ols for CNS Applications

The (4R)-configuration is essential for the stereocontrolled synthesis of (2S,3R,4R)-3-amino-2-arylthiochroman-4-ol derivatives , which represent a class of compounds with potential CNS activity as described in patents for thiochroman-based therapeutics [1]. Procuring the correct (4R)-enantiomer ensures the desired (2S,3R,4R) stereochemical outcome, avoiding diastereomeric mixtures that would complicate purification and biological evaluation.

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